Cas no 1824084-44-7 (4-Chloro-1H-imidazole-2-carboxylic acid)

4-Chloro-1H-imidazole-2-carboxylic acid is a heterocyclic compound featuring a chloro-substituted imidazole core with a carboxylic acid functional group at the 2-position. This structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both reactive chloro and carboxyl groups allows for further functionalization, enabling the synthesis of more complex molecules. Its stability and well-defined reactivity profile make it suitable for use in medicinal chemistry, where it serves as a building block for biologically active compounds. The product is typically characterized by high purity and consistent performance in synthetic applications.
4-Chloro-1H-imidazole-2-carboxylic acid structure
1824084-44-7 structure
商品名:4-Chloro-1H-imidazole-2-carboxylic acid
CAS番号:1824084-44-7
MF:C4H3ClN2O2
メガワット:146.532
CID:4670903
PubChem ID:59771230

4-Chloro-1H-imidazole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-Chloro-1H-imidazole-2-carboxylic acid
    • 5-Chloro-1H-imidazole-2-carboxylic acid
    • 1H-Imidazole-2-carboxylic acid, 4-chloro-
    • 4-Chloro-1H-imidazole-2-carboxylicacid
    • 1H-Imidazole-2-carboxylic acid, 5-chloro-
    • DB-427699
    • SCHEMBL4335085
    • 1824084-44-7
    • F77363
    • インチ: InChI=1S/C4H3ClN2O2/c5-2-1-6-3(7-2)4(8)9/h1H,(H,6,7)(H,8,9)
    • InChIKey: XHZHVQQDASRBHW-UHFFFAOYSA-N
    • ほほえんだ: C1=C(NC(=N1)C(=O)O)Cl

計算された属性

  • せいみつぶんしりょう: 145.9883050g/mol
  • どういたいしつりょう: 145.9883050g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 130
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

4-Chloro-1H-imidazole-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ9311-10G
4-chloro-1H-imidazole-2-carboxylic acid
1824084-44-7 95%
10g
¥ 18,942.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ9311-100MG
4-chloro-1H-imidazole-2-carboxylic acid
1824084-44-7 95%
100MG
¥ 633.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ9311-5G
4-chloro-1H-imidazole-2-carboxylic acid
1824084-44-7 95%
5g
¥ 11,365.00 2023-03-31
Chemenu
CM250605-10g
4-Chloro-1H-imidazole-2-carboxylic acid
1824084-44-7 95%
10g
$1683 2021-08-04
Cooke Chemical
BD1438848-250mg
4-Chloro-1H-imidazole-2-carboxylicacid
1824084-44-7 97%
250mg
RMB 904.80 2025-02-21
Ambeed
A713360-1g
4-Chloro-1H-imidazole-2-carboxylic acid
1824084-44-7 97%
1g
$522.0 2025-03-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ9311-5g
4-chloro-1H-imidazole-2-carboxylic acid
1824084-44-7 95%
5g
¥10824.0 2024-04-23
1PlusChem
1P0024BI-1g
1H-Imidazole-2-carboxylic acid, 5-chloro-
1824084-44-7 97%
1g
$470.00 2024-06-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ9311-250.0mg
4-chloro-1H-imidazole-2-carboxylic acid
1824084-44-7 95%
250.0mg
¥1068.0000 2024-07-23
Ambeed
A713360-250mg
4-Chloro-1H-imidazole-2-carboxylic acid
1824084-44-7 97%
250mg
$194.0 2025-03-04

4-Chloro-1H-imidazole-2-carboxylic acid 関連文献

4-Chloro-1H-imidazole-2-carboxylic acidに関する追加情報

4-Chloro-1H-imidazole-2-carboxylic Acid (CAS No. 1824084-44-7): An Overview of Its Properties and Applications

4-Chloro-1H-imidazole-2-carboxylic acid (CAS No. 1824084-44-7) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, has shown promising potential in various applications, including drug development and biological studies. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements related to 4-Chloro-1H-imidazole-2-carboxylic acid.

Chemical Structure and Properties

4-Chloro-1H-imidazole-2-carboxylic acid is a derivative of imidazole, a heterocyclic aromatic compound with a five-membered ring containing two nitrogen atoms. The presence of a chlorine atom at the 4-position and a carboxylic acid group at the 2-position imparts unique chemical properties to this molecule. The chlorine substituent enhances the compound's lipophilicity, which can be advantageous in drug design for improving cellular uptake and permeability. Additionally, the carboxylic acid group provides a functional handle for further chemical modifications, such as esterification or amide formation.

The molecular formula of 4-Chloro-1H-imidazole-2-carboxylic acid is C5H5ClN2O2, with a molecular weight of approximately 156.56 g/mol. The compound is typically white or off-white in appearance and is soluble in polar solvents such as water and methanol. Its melting point is around 170°C, making it suitable for various synthetic transformations and analytical techniques.

Synthesis Methods

The synthesis of 4-Chloro-1H-imidazole-2-carboxylic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-chloroimidazole with carbon dioxide under high pressure and temperature conditions. This approach yields the desired product in moderate to good yields but requires specialized equipment for handling high-pressure reactions.

An alternative synthetic route involves the cyclization of an appropriate precursor, such as a substituted glyoxylate or nitrile, followed by hydrolysis to form the carboxylic acid group. This method is often preferred due to its simplicity and scalability. For example, the reaction of 4-chloroglyoxylate with ammonia can produce 4-chloroimidazolium salt, which can then be hydrolyzed to obtain 4-Chloro-1H-imidazole-2-carboxylic acid.

Biological Activity and Applications

4-Chloro-1H-imidazole-2-carboxylic acid has been studied for its potential biological activities, particularly in the context of drug discovery and development. Recent research has highlighted its role as a scaffold for designing novel inhibitors of various enzymes and receptors. For instance, imidazole derivatives have been explored as inhibitors of histone deacetylases (HDACs), which are implicated in epigenetic regulation and cancer progression.

In one notable study published in the Journal of Medicinal Chemistry, researchers synthesized a series of 4-Chloro-1H-imidazole-2-carboxylic acid-based compounds and evaluated their inhibitory activity against HDACs. The results showed that several derivatives exhibited potent HDAC inhibition with low micromolar IC50 values. These findings suggest that 4-Chloro-1H-imidazole-2-carboxylic acid-based scaffolds could serve as valuable starting points for developing new anticancer agents.

Beyond HDAC inhibition, 4-Chloro-1H-imidazole-2-carboxylic acid-derived compounds have also been investigated for their antimicrobial properties. A study published in the European Journal of Medicinal Chemistry reported that certain imidazole carboxylates demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The researchers attributed this activity to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Safety Considerations and Future Directions

Safety is a critical consideration in the development of any new chemical entity. While preliminary studies suggest that 4-Chloro-1H-imidazole-2-carboxylic acid-based compounds are generally well-tolerated at therapeutic concentrations, further toxicological evaluations are necessary to ensure their safety profile. In vitro cytotoxicity assays and in vivo animal studies are essential steps in this process.

The future directions for research on 4-Chloro-1H-imidazole-2-carboxylic acid-derived compounds are promising. Ongoing efforts focus on optimizing their pharmacological properties through structural modifications and exploring new therapeutic targets. For example, recent advances in computational chemistry have enabled researchers to predict the binding modes and affinities of these compounds to specific protein targets, facilitating rational drug design.

In conclusion, 4-Chloro-1H-imidazole-2-carboxylic acid (CAS No. 1824084-44-7) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure provides a robust platform for developing novel drugs with potential therapeutic benefits. As research continues to advance, it is likely that new insights into the biological activities and applications of this compound will emerge, further solidifying its importance in the field.

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